Spectroscopic Characterization of N-tert-Butoxycarbonyl Amoxapine using NMR and IR
Spectroscopic Characterization of N-tert-Butoxycarbonyl Amoxapine using NMR and IR
An In-Depth Technical Guide
Abstract
In the landscape of pharmaceutical development and medicinal chemistry, the modification of active pharmaceutical ingredients (APIs) is a critical process for optimizing drug-like properties, enabling further synthetic elaboration, or for use as analytical reference standards. Amoxapine, a dibenzoxazepine-derivative antidepressant, possesses a secondary amine within its piperazine moiety that is a prime site for chemical modification.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common and vital transformation. This guide provides a comprehensive technical overview of the synthesis and, most critically, the detailed spectroscopic characterization of N-tert-Butoxycarbonyl (N-Boc) Amoxapine. We delve into the causality behind experimental choices and provide a self-validating framework for confirming the molecular structure using a suite of powerful analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, and a full complement of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, and HSQC).
Introduction: The Rationale for N-Boc Protection of Amoxapine
Amoxapine is a well-established antidepressant that functions as a potent inhibitor of norepinephrine reuptake and a dopamine receptor antagonist.[1] Its structure features a reactive secondary amine on the piperazine ring, which serves as a synthetic handle for creating derivatives or metabolites for further study.
The protection of this amine is often a prerequisite for subsequent chemical modifications of the core structure. The tert-butoxycarbonyl (Boc) group is an exemplary choice for this role due to its robust stability across a wide range of non-acidic reaction conditions and its straightforward, clean removal under mild acidic treatment.[3][4][5] The successful and unambiguous confirmation of this N-Boc protection is paramount before proceeding with multi-step syntheses. This guide establishes the definitive spectroscopic fingerprint of N-Boc Amoxapine.
Synthesis and Experimental Workflow
The synthesis of N-Boc Amoxapine is achieved through the nucleophilic attack of the secondary amine of Amoxapine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[6] A mild base is typically employed to facilitate the reaction.[3]
Diagram: Synthesis and Characterization Workflow
Caption: General experimental workflow for synthesis and spectroscopic validation.
Experimental Protocol: Synthesis of N-tert-Butoxycarbonyl Amoxapine
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Dissolution: Dissolve Amoxapine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting Amoxapine spot is consumed (typically 2-12 hours).
-
Quenching & Extraction: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield N-Boc Amoxapine as a pure solid.
Results and Discussion: Spectroscopic Elucidation
The confirmation of the covalent attachment of the Boc group and the overall structural integrity of the Amoxapine core is achieved by a multi-faceted spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides definitive evidence of the introduction of the carbamate functional group. The key diagnostic change is the appearance of a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the Boc group.
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Amoxapine (Parent): The spectrum is characterized by N-H stretching vibrations in the piperazine moiety.[7][8][9]
-
N-Boc Amoxapine (Product): The most telling feature is the appearance of a strong carbonyl stretching vibration (ν C=O) anticipated in the region of 1690-1700 cm⁻¹ .[4][10] This band is absent in the parent compound and its presence is a primary indicator of successful N-Boc protection. Concurrently, the N-H stretching band of the secondary amine in Amoxapine disappears.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an atomic-level map of the molecule, confirming not only the presence of the Boc group but also its specific location on the piperazine nitrogen. For clarity, a standard numbering scheme for the Amoxapine core is used in the assignments below.
Diagram: Amoxapine Structure and Key Regions
Caption: Structure of the Amoxapine core.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum delivers the most unambiguous initial evidence for the successful synthesis.
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The Boc Group Signature: A large singlet integrating to nine protons appears in the upfield region, typically around δ 1.4-1.5 ppm . This signal is due to the magnetically equivalent methyl protons of the tert-butyl group and is a hallmark of a Boc-protected compound.[4][11]
-
Piperazine Protons: In the parent Amoxapine, the piperazine protons present a complex set of multiplets. Upon N-Boc protection, the protons on the carbons adjacent to the newly formed carbamate nitrogen (positions 2' and 6') experience a significant downfield shift due to the electron-withdrawing nature of the carbonyl group. These protons are expected to shift from ~3.0 ppm to the δ 3.4-3.7 ppm region.
-
Aromatic Protons: The aromatic protons on the dibenzoxazepine core are expected to remain largely unperturbed, appearing in the region of δ 6.8-7.4 ppm .
¹³C NMR and DEPT-135 Spectroscopy
The ¹³C NMR spectrum confirms the presence of the additional carbons from the Boc group and allows for the assignment of all carbon environments in the molecule. The DEPT-135 experiment is crucial for differentiating between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.[12][13][14]
-
Boc Group Carbons: Two new signals are anticipated:
-
DEPT-135 Analysis:
-
The nine equivalent methyl carbons of the Boc group will produce a strong positive signal around δ 28.5 ppm .
-
The methylene (CH₂) carbons of the piperazine ring will appear as negative signals .
-
The methine (CH) carbons of the aromatic rings will show as positive signals .
-
Quaternary carbons (including the Boc quaternary and aromatic carbons C-4a, C-5a, C-11, C-11a) will be absent from the DEPT-135 spectrum, but present in the broadband ¹³C spectrum.[16]
-
Table 1: Anticipated NMR Spectral Data for N-Boc Amoxapine
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | DEPT-135 Phase |
| Boc: -C(CH ₃)₃ | ~1.48 (s, 9H) | ~28.5 | Positive |
| Boc: -C (CH₃)₃ | - | ~80.5 | Absent |
| Boc: -C =O | - | ~154.7 | Absent |
| Piperazine: C2'/C6' | ~3.60 (m, 4H) | ~48.0 | Negative |
| Piperazine: C3'/C5' | ~3.30 (m, 4H) | ~50.0 | Negative |
| Aromatic CHs | ~6.8 - 7.4 (m) | ~115 - 140 | Positive |
| Aromatic Quat. C | - | ~120 - 155 | Absent |
| C-11 | - | ~160.0 | Absent |
*Note: Precise assignment of C2'/C6' and C3'/C5' may be interchangeable and is confirmed by 2D NMR.
2D NMR: COSY and HSQC for Unambiguous Assignment
Two-dimensional NMR experiments are employed to resolve any ambiguities from 1D spectra and definitively map the molecular connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[17][18][19]
-
Key Expected Correlations: Cross-peaks will be observed between adjacent protons within the aromatic systems. Crucially, strong correlations will be seen between the piperazine protons at the 2'/6' and 3'/5' positions, confirming the integrity of the piperazine ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[12][17][19]
-
Definitive Linking: The HSQC spectrum provides the final piece of the puzzle. For example, the proton signal at ~1.48 ppm will show a cross-peak to the carbon signal at ~28.5 ppm, unequivocally assigning them to the tert-butyl group. Similarly, the downfield-shifted piperazine protons (~3.60 ppm) will correlate to their corresponding carbon signal (~48.0 ppm), confirming the electronic effect of the N-Boc group.
-
Diagram: Key HSQC Correlations
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